molecular formula C23H24N2O3 B7811953 (2Z)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one

(2Z)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one

Cat. No.: B7811953
M. Wt: 376.4 g/mol
InChI Key: MEZKOXOGDHXLFS-MTJSOVHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C23H24N2O3 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound (2Z)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one is a synthetic derivative belonging to a class of compounds known for their diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

Research indicates that this compound exhibits several important biological activities:

1. Neuroprotective Effects

Studies have shown that derivatives of benzofuran and indole possess neuroprotective properties. For instance, compounds structurally similar to this one have been noted for their ability to mitigate neurodegeneration in models of Alzheimer's disease by inhibiting acetylcholinesterase activity and reducing oxidative stress .

2. Antimicrobial Activity

Preliminary tests suggest that the compound may exhibit antimicrobial properties. In vitro studies have indicated that related compounds can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for similar benzofuran derivatives were recorded, suggesting potential efficacy against resistant strains .

3. Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. Research has demonstrated that indole derivatives can reduce pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli . This activity could be beneficial in treating conditions associated with chronic inflammation.

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like acetylcholinesterase and cyclooxygenase, leading to increased levels of neurotransmitters and reduced inflammation.
  • Antioxidant Activity : The presence of hydroxyl groups in the structure may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

Case Studies

Several studies have evaluated the biological activities of related compounds:

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of a related indole derivative in a rat model of excitotoxicity. The results indicated significant reduction in neuronal death and preservation of cognitive function post-treatment, highlighting the potential for therapeutic use in neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

In a clinical setting, a series of benzofuran derivatives were tested against various bacterial strains. Results showed that certain modifications increased antimicrobial potency significantly, with MIC values as low as 16 µg/mL against resistant strains .

Properties

IUPAC Name

(2Z)-7-[[butyl(methyl)amino]methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-3-4-11-25(2)14-18-20(26)10-9-17-22(27)21(28-23(17)18)12-15-13-24-19-8-6-5-7-16(15)19/h5-10,12-13,24,26H,3-4,11,14H2,1-2H3/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZKOXOGDHXLFS-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=CNC4=CC=CC=C43)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=CNC4=CC=CC=C43)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.